4-(1,3-dioxolan-2-yl)butanenitrile
Overview
Description
4-(1,3-Dioxolan-2-yl)butanenitrile is an organic compound characterized by the presence of a nitrile group attached to a butane chain, which is further substituted with a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dioxolan-2-yl)butanenitrile typically involves the reaction of a suitable nitrile precursor with a 1,3-dioxolane derivative. One common method is the condensation of 4-bromobutanenitrile with 1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Dioxolan-2-yl)butanenitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrile group or the dioxolane ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)butanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,3-dioxolan-2-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the dioxolane ring can undergo ring-opening reactions under acidic or basic conditions. These interactions can lead to the formation of various intermediates and products, influencing the compound’s reactivity and applications .
Comparison with Similar Compounds
- 4-(1,3-Dioxolan-2-yl)aniline
- 4-(4-Methyl-1,3-dioxolan-2-yl)butanenitrile
- 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide
Comparison: 4-(1,3-Dioxolan-2-yl)butanenitrile is unique due to its specific combination of a nitrile group and a 1,3-dioxolane ring. This structural feature distinguishes it from other similar compounds, which may have different substituents or functional groups.
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)butanenitrile |
InChI |
InChI=1S/C7H11NO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-3,5-6H2 |
InChI Key |
NBRSDWNELZJQTN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCCC#N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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